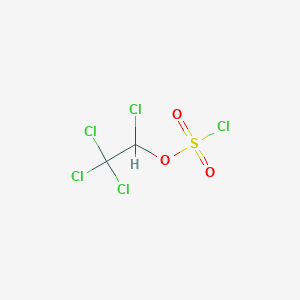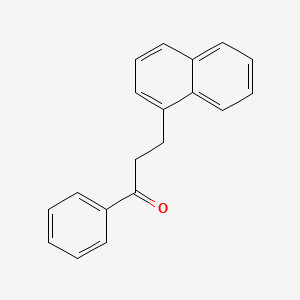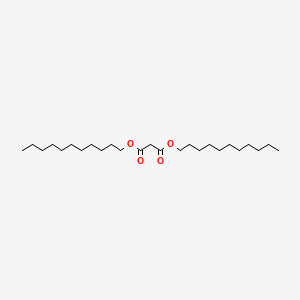
Diundecyl propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diundecyl propanedioate is an organic compound belonging to the class of esters. It is a derivative of propanedioic acid (malonic acid) where both carboxyl groups are esterified with undecyl alcohol. This compound is known for its applications in various industrial processes, particularly as a plasticizer in the production of flexible plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diundecyl propanedioate can be synthesized through the esterification of propanedioic acid with undecyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water using azeotropic distillation. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diundecyl propanedioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to propanedioic acid and undecyl alcohol.
Transesterification: This reaction involves the exchange of the undecyl group with another alcohol in the presence of a catalyst.
Oxidation: Under strong oxidative conditions, the undecyl groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: Propanedioic acid and undecyl alcohol.
Transesterification: New esters with different alcohol groups.
Oxidation: Carboxylic acids derived from the oxidation of undecyl groups.
Applications De Recherche Scientifique
Diundecyl propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological membranes due to its ester structure.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used as a plasticizer in the production of flexible PVC and other polymers, enhancing their flexibility and durability
Mécanisme D'action
The mechanism of action of diundecyl propanedioate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, its ester structure allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Diundecyl propanedioate can be compared with other similar compounds such as:
Diethyl propanedioate:
Diisononyl phthalate: Another plasticizer used in PVC production, known for its high efficiency and low volatility.
Diisodecyl phthalate: Similar to diisononyl phthalate, used in flexible plastics and known for its good aging properties
Conclusion
This compound is a versatile compound with significant applications in both scientific research and industrial processes. Its ability to act as a plasticizer makes it valuable in the production of flexible plastics, while its chemical properties allow for various reactions and applications in organic synthesis.
Propriétés
| 90256-23-8 | |
Formule moléculaire |
C25H48O4 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
diundecyl propanedioate |
InChI |
InChI=1S/C25H48O4/c1-3-5-7-9-11-13-15-17-19-21-28-24(26)23-25(27)29-22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 |
Clé InChI |
LICACDNCTRZVDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
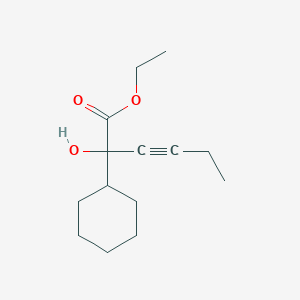
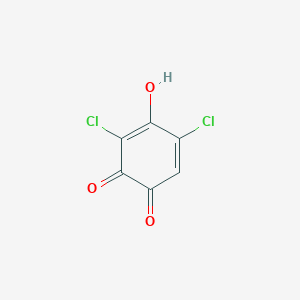
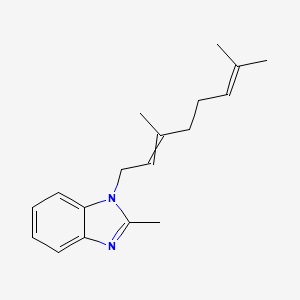
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
![2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14360734.png)
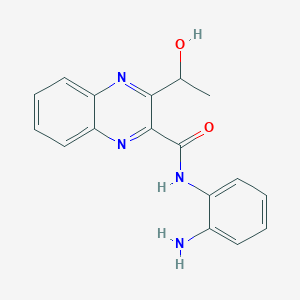
![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)
![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
